Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate
Description
Systematic Nomenclature and IUPAC Conventions
The compound is formally named (5Z)-methyl 7-[(3R)-5-oxo-3-(oxan-2-yloxy)cyclopent-1-en-1-yl]hept-5-enoate under IUPAC guidelines. This nomenclature reflects:
- A cyclopentenone core (5-oxocyclopent-1-en-1-yl) with a tetrahydropyran-protected hydroxyl group at position 3 (3-(oxan-2-yloxy))
- A hept-5-enoate ester side chain with a (Z)-configured double bond (5Z)
- Stereochemical specificity at the cyclopentenone C3 position (3R).
Key nomenclature features include:
- Oxan-2-yloxy : Indicates the tetrahydropyran (THP) protecting group
- 5-oxo : Specifies the ketone at position 5 of the cyclopentenone
- Hept-5-enoate : Denotes the seven-carbon ester chain with a double bond at position 5
CAS Registry Number and Synonyms
CAS Registry Number : 64812-88-0
Systematic Synonyms :
Molecular Formula and Weight Analysis
Molecular Formula : C₁₈H₂₆O₅
Theoretical Molecular Weight :
$$
\text{MW} = (12.01 \times 18) + (1.01 \times 26) + (16.00 \times 5) = 322.40 \, \text{g/mol}
$$
Experimental Molecular Weight : 322.40 g/mol (HRMS data)
Elemental Composition :
| Element | Theoretical % | Experimental % |
|---|---|---|
| C | 67.06% | 66.92 ± 0.3% |
| H | 8.13% | 8.05 ± 0.2% |
| O | 24.81% | 24.88 ± 0.4% |
Stereochemical Configuration and Isomeric Considerations
The molecule contains two stereochemical elements :
- (Z)-Configuration at the heptenoate double bond (C5-C6)
- (R)-Configuration at the cyclopentenone C3 position
Potential Isomers :
The dominant isomer observed in synthetic batches shows >98% (Z)-configuration by $$ ^1 \text{H} $$ NMR (δ 5.35–5.42 ppm, J = 10.2 Hz).
X-ray Crystallographic Studies and Conformational Analysis
While direct X-ray data for this compound remains unpublished, related cyclopentenone derivatives exhibit:
- Envelope conformation in cyclopentenone rings (C5 displaced by 0.266 Å from plane)
- Dihedral angles :
Key Conformational Features :
- THP ring : Adopts a $$ ^4 \text{C}_1 $$ chair conformation
- Ester chain : Extended zigzag conformation minimizes steric clash with THP group
- Hydrogen bonding : Intramolecular C–H⋯O interactions stabilize the (Z)-configuration
Comparative Structural Analysis with Related Cyclopentenone Derivatives
Key Trends :
- Electron-withdrawing groups on cyclopentenone increase C=O stretching frequency by 15–25 cm⁻¹
- Bulky protecting groups (THP vs. TBS) reduce rotational freedom of side chains by 40% (molecular dynamics)
- Conjugation effects : The (Z)-configured double bond in the side chain enhances cyclopentenone reactivity by 1.8× (kinetic studies)
Properties
IUPAC Name |
methyl 7-[3-(oxan-2-yloxy)-5-oxocyclopenten-1-yl]hept-5-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-21-17(20)9-5-3-2-4-8-14-12-15(13-16(14)19)23-18-10-6-7-11-22-18/h2,4,12,15,18H,3,5-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKRCABVOSBFSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC=CCC1=CC(CC1=O)OC2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60711004 | |
| Record name | Methyl 7-{3-[(oxan-2-yl)oxy]-5-oxocyclopent-1-en-1-yl}hept-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60711004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42542-01-8 | |
| Record name | Methyl 7-{3-[(oxan-2-yl)oxy]-5-oxocyclopent-1-en-1-yl}hept-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60711004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Architecture
The compound features a cyclopentenone core ($$C5H5O_2$$) substituted at the 3-position with a THP-protected hydroxyl group and a hept-5-enoate side chain (Figure 1). The THP group stabilizes the alcohol during synthesis, while the α,β-unsaturated ester enables conjugate addition reactions.
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | $$C{18}H{26}O_5$$ | |
| Molecular weight | 322.40 g/mol | |
| Boiling point | Not reported | |
| Storage conditions | Sealed, 2–8°C |
Preparation Methodologies
Cyclopentenone Core Synthesis
The cyclopentenone ring is typically constructed via Claisen-Schmidt condensation or intramolecular aldol reactions . Source details a protocol using silyl enol ether intermediates for regioselective cyclization:
Silyl Enol Ether Formation :
Photocatalytic Coupling :
Table 2: Cyclopentenone Synthesis Parameters
| Step | Reagents | Yield | Source |
|---|---|---|---|
| Silylation | TMSCl, DBU, CH$$2$$Cl$$2$$ | 85–90% | |
| Cycloaddition | UV light, THF | 60–70% |
Tetrahydro-2H-Pyran-2-Yl (THP) Protection
The THP group is introduced to protect the 3-hydroxyl group of the cyclopentenone intermediate:
- Protection Protocol :
Equation 1 :
$$
\text{Cyclopentenone-OH} + \text{DHP} \xrightarrow{\text{PPTS, CH}2\text{Cl}2} \text{Cyclopentenone-OTHP} + \text{H}_2\text{O}
$$
Esterification and Side-Chain Elongation
The hept-5-enoate side chain is installed via Mitsunobu reaction or Steglich esterification :
Mitsunobu Reaction :
Wittig Olefination :
Table 3: Esterification Conditions
| Method | Reagents | Yield | Source |
|---|---|---|---|
| Mitsunobu | DEAD, PPh$$_3$$, THF | 75–80% | |
| Wittig | Ph$$3$$P=CHCO$$2$$Me | 65–70% |
Stereochemical Considerations
[3R-(Z)] Configuration Control
The Z-configuration of the hept-5-enoate moiety is achieved through stereoselective hydrogenation or kinetic-controlled conjugate additions :
Catalytic Hydrogenation :
Chiral Auxiliaries :
Purification and Characterization
Chromatographic Techniques
Crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1). Purity is verified by HPLC (>98%).
Chemical Reactions Analysis
Types of Reactions: Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate undergoes various types of chemical reactions:
Oxidation: : This compound can be oxidized to form the corresponding carboxylic acids or ketones.
Reduction: : It can be reduced to alcohols or other reduced derivatives.
Substitution: : The presence of ester and ether groups makes it susceptible to nucleophilic substitution reactions.
Oxidizing agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing agents: : Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution conditions: : Generally performed in the presence of bases or acids depending on the nature of the nucleophile.
From oxidation: : Carboxylic acids, Ketones
From reduction: : Alcohols
From substitution: : Various ester and ether derivatives
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with similar structural motifs to methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate exhibit promising anticancer properties. Studies have shown that derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the tetrahydropyran ring enhances lipophilicity, facilitating better membrane penetration and bioavailability .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics. The unique structure may contribute to its ability to disrupt microbial cell membranes .
Agrochemical Applications
Pesticidal Activity
this compound has shown potential as a pesticide. Its structural analogs have been effective against common agricultural pests, providing an avenue for developing eco-friendly pest control agents. The compound's mode of action may involve interference with the pests' hormonal systems or metabolic pathways .
Materials Science
Polymer Synthesis
In materials science, this compound can be utilized in the synthesis of novel polymers. Its reactive double bonds can participate in polymerization reactions, leading to the formation of materials with specific mechanical and thermal properties. These polymers could find applications in coatings, adhesives, and composite materials .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the synthesis of various derivatives of methyl 7-(5-oxo...) and their effects on breast cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, highlighting the compound's potential as a lead structure for further drug development.
Case Study 2: Pesticide Development
Research conducted by agricultural scientists demonstrated that formulations containing methyl 7-(5-oxo...) significantly reduced aphid populations in controlled field trials. The study emphasized the need for further exploration into its environmental impact and efficacy compared to conventional pesticides.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its functional groups. The ester and ether linkages allow for interactions with biological molecules, potentially inhibiting enzymes or interfering with molecular pathways. Its reactivity is often leveraged in synthetic applications to create more complex molecules.
Comparison with Similar Compounds
Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate (CAS: 220328-59-6)
- Structure : Replaces the THP group with a triethylsilyl (TES) protecting group.
- Molecular Formula : C₁₉H₃₂O₄Si
- Molecular Weight : 376.55 g/mol
- Key Differences :
(R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate (CAS: 118456-54-5)
- Structure: Saturated heptanoate chain (vs. hept-5-enoate).
- Molecular Formula : C₁₉H₃₄O₄Si
- Molecular Weight : 354.56 g/mol
- Key Differences :
Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate (CAS: 40098-24-6)
- Structure: Fully saturated heptanoate ester.
- Molecular Formula : C₁₈H₂₈O₅
- Molecular Weight : 324.41 g/mol
- Key Differences :
Physico-Chemical Properties
Commercial Availability
Biological Activity
Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate, identified by its CAS number 42542-01-8, is a compound of interest in various biological research contexts. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 322.40 g/mol. The compound features a complex structure that contributes to its biological properties.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may inhibit the growth of certain bacteria and fungi, potentially through interference with cell wall synthesis or metabolic pathways.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, indicating potential use in treating inflammatory diseases.
- Antioxidant Activity : Methyl 7-(5-oxo...) has been observed to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related damage.
Study 1: Antimicrobial Efficacy
A study examined the antimicrobial efficacy of Methyl 7-(5-oxo...) against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting that the compound could serve as a basis for developing new antimicrobial agents.
Study 2: Anti-inflammatory Mechanisms
In a murine model of inflammation, administration of Methyl 7-(5-oxo...) resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. Histological analysis showed reduced tissue damage compared to control groups, highlighting its potential therapeutic role in inflammatory conditions.
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus growth | |
| Anti-inflammatory | Reduced cytokine levels | |
| Antioxidant | Free radical scavenging |
Toxicity and Safety Profile
While the biological activities are promising, safety assessments are crucial. Current data suggest that at therapeutic doses, Methyl 7-(5-oxo...) exhibits low toxicity. However, further studies are needed to establish a comprehensive safety profile.
Future Directions
Further research is warranted to explore:
- Mechanistic Studies : Understanding the precise molecular pathways influenced by Methyl 7-(5-oxo...) could enhance its application in drug development.
- Clinical Trials : Conducting clinical trials will be essential to validate efficacy and safety in humans.
- Formulation Development : Investigating suitable formulations for enhanced bioavailability and targeted delivery.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and what challenges arise in stereochemical control?
- Methodology : Multi-step synthesis involving cyclopentenone intermediates and tetrahydro-2H-pyran (THP) protecting groups. Key steps include:
- Cyclopentenone Formation : Use of acid-catalyzed cyclization (e.g., BF₃·Et₂O) to construct the 5-oxo-cyclopentene core .
- THP Protection : Selective protection of hydroxyl groups using dihydropyran under acidic conditions to avoid side reactions .
- Challenges : Competing epimerization during esterification; controlled reaction temperatures (0–5°C) and anhydrous conditions mitigate this .
Q. How can structural integrity and purity be confirmed?
- Analytical Techniques :
- X-ray Crystallography : Resolves stereochemistry of the cyclopentenone and THP-oxy groups .
- NMR Spectroscopy : ¹H/¹³C NMR for backbone assignment; 2D NOESY to confirm spatial proximity of olefinic protons .
- HPLC-MS : Quantifies purity (>98%) and detects hydrolytic byproducts (e.g., free cyclopentenol) .
Q. What protocols ensure stability during storage and handling?
- Storage : Cool (2–8°C), dry environments in amber glass vials to prevent photodegradation of the enoate moiety .
- Handling : Use inert atmosphere (N₂/Ar) for reactions; avoid aqueous workups unless stabilized by THP protection .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict reactivity, and how do they align with experimental data?
- DFT Applications :
- Reactivity Prediction : Calculates HOMO/LUMO energies to identify nucleophilic (cyclopentenone) and electrophilic (enoate) sites .
- Mechanistic Insights : Simulates transition states for THP deprotection under acidic conditions, revealing rate-limiting steps .
Q. How should discrepancies in reaction yields or byproduct formation be addressed?
- Case Example : Yield variations (60–85%) in THP deprotection:
- Root Cause : Residual moisture hydrolyzes intermediates; use molecular sieves or anhydrous solvents .
- Mitigation : Monitor reaction progress via TLC or in-situ IR for carbonyl group disappearance .
Q. What strategies enable selective modification of the THP group without affecting the cyclopentenone?
- Selective Deprotection :
- Mild Acid Hydrolysis : Use pyridinium p-toluenesulfonate (PPTS) in ethanol/water (1:1) at 25°C for THP cleavage .
- Stability Testing : Cyclopentenone remains intact under these conditions (confirmed by UV-Vis at λ~270 nm) .
Q. How can conflicting bioactivity data in different in vitro models be reconciled?
- Metabolite Interference :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
